molecular formula C18H17N3O3 B6418972 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1209624-77-0

2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B6418972
CAS No.: 1209624-77-0
M. Wt: 323.3 g/mol
InChI Key: UUXBKYJGDRMCBZ-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is an organic compound that features a benzamide core with methoxy groups at the 2 and 3 positions, and a pyrazolylphenyl substituent at the nitrogen atom

Properties

IUPAC Name

2,3-dimethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-16-5-3-4-14(17(16)24-2)18(22)20-13-8-6-12(7-9-13)15-10-11-19-21-15/h3-11H,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXBKYJGDRMCBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Coupling with Benzamide: The pyrazole derivative is then coupled with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) on the pyrazole ring can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and other specialized applications.

Biological Activity

2,3-Dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antiviral research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3

This structure includes a benzamide core with methoxy and pyrazole substituents that are critical for its biological activity.

Research indicates that compounds containing a benzamide moiety often interact with specific biological targets such as enzymes and receptors. For this compound, studies suggest that it may exert its effects by:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, the inhibition of RET kinase has been observed in related benzamide derivatives, suggesting a possible mechanism for this compound as well .
  • Antiviral Activity : Pyrazole-containing compounds have demonstrated antiviral properties against viruses such as HIV and herpes simplex virus. This may be attributed to their ability to disrupt viral replication processes .

Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazole derivatives. For example:

  • Case Study 1 : A study found that pyrazole derivatives showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating effective inhibition of cell growth . The specific IC50 for this compound remains to be determined but parallels can be drawn from similar compounds.

Antiviral Activity

The antiviral efficacy of pyrazole derivatives was highlighted in multiple investigations:

  • Case Study 2 : Compounds with similar structures demonstrated up to 69% reduction in viral plaques for herpes simplex virus type 1 at specific concentrations . The exact performance of this compound against viral strains has not been fully characterized but warrants further exploration.

Data Summary

Activity Type Target/Pathway Efficacy (IC50) Reference
AntitumorRET KinaseTBD
AntiviralHerpes Simplex Virus0.5 mg/mL (similar compound)
CytotoxicityVarious Cancer Cell LinesTBD

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